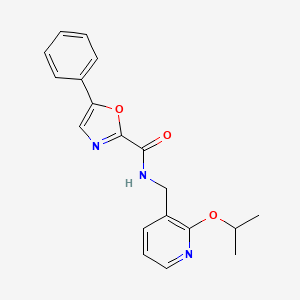![molecular formula C20H14N2O3S B2885488 4-methyl-N-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]benzamide CAS No. 380593-61-3](/img/structure/B2885488.png)
4-methyl-N-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“4-methyl-N-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]benzamide” is a compound that has been used in the synthesis of photoactive derivatives of cellulose . It has also been mentioned in the context of antimicrobial activity .
Synthesis Analysis
The compound can be synthesized through various methods. One method involves the reaction of 7-amino-4-methylcoumarin with a number of organic halides . Another method involves the esterification of the biopolymer with 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid via the activation of the carboxylic acid with N,N’-carbonyldiimidazole .Molecular Structure Analysis
The molecular structure of the compound can be analyzed using spectroscopic techniques such as 1H-NMR, 13C-NMR, and mass spectrometry . The light-triggered photodimerization of the chromene moieties of the photoactive polyelectrolytes was studied by means of UV–Vis spectroscopy in the dissolved state .Chemical Reactions Analysis
The compound has been used in the synthesis of new coumarin derivatives . It has also been used in the synthesis of water-soluble polyelectrolytes decorated with high amounts of photochemically active chromene moieties .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound can be analyzed using various techniques. For instance, its structure can be evaluated by means of NMR and IR spectroscopy .Wissenschaftliche Forschungsanwendungen
Synthesis and Antimicrobial Activity
A study presented a convenient, rapid microwave-assisted synthesis of 2-substituted phenyl-2,3-dihydrobenzo[b][1,4]thiazepine-3-carboxamide derivatives, including 4-methyl-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)-2-substituted phenyl-2,3-dihydrobenzo [b][1,4]thiazepine-3-carboxamide compounds. These compounds exhibited significant antibacterial and antifungal activities against various bacterial strains, highlighting their potential in antimicrobial applications (Raval, Naik, & Desai, 2012).
Chemosensor for Cyanide Anions
Coumarin benzothiazole derivatives have been synthesized and evaluated as chemosensors for cyanide anions. Compounds exhibited significant planarity and recognition properties for cyanide anions through Michael addition reaction or fluorescence turn-on response, indicating their potential use in environmental monitoring and safety applications (Wang et al., 2015).
Inhibitory Activity on Tumor-associated Isoforms
A series of compounds, including 2-benzamido-N-(2-oxo-4-(methyl/trifluoromethyl)-2H-chromen-7-yl) benzamides, were reported as selective inhibitors of tumor-associated carbonic anhydrase isoforms IX and XII. These findings underscore the compound's potential in targeted cancer therapies (Bozdağ et al., 2017).
Synthesis and Characterization for Adenosine Receptor Ligands
New 4-oxo-N-(substituted-thiazol-2-yl)-4H-chromene-2-carboxamides were synthesized as potential ligands for human adenosine receptors. The synthesis and characterization of these chromone–thiazole hybrids contribute to the development of pharmacologically important heterocycles (Cagide, Borges, Gomes, & Low, 2015).
Wirkmechanismus
Target of Action
Similar compounds have been shown to exhibit dopamine d2 receptor antagonistic activity along with serotonin 5-ht2 receptor blockage activity . These receptors play crucial roles in the central nervous system, influencing mood, reward, and motor control.
Mode of Action
Based on its structural similarity to other coumarin derivatives, it may interact with its targets (such as dopamine d2 and serotonin 5-ht2 receptors) by binding to the active sites of these receptors, thereby modulating their activity .
Biochemical Pathways
The antagonistic activity on dopamine d2 and serotonin 5-ht2 receptors suggests that it may influence the dopaminergic and serotonergic pathways, which are involved in a variety of physiological functions including mood regulation, reward processing, and motor control .
Result of Action
Similar compounds have been reported to exhibit anti-inflammatory activity , suggesting that this compound may also have potential anti-inflammatory effects.
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
4-methyl-N-[4-(2-oxochromen-3-yl)-1,3-thiazol-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14N2O3S/c1-12-6-8-13(9-7-12)18(23)22-20-21-16(11-26-20)15-10-14-4-2-3-5-17(14)25-19(15)24/h2-11H,1H3,(H,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGYOBPREGZGJRL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C3=CC4=CC=CC=C4OC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-({3-[5-(Piperidin-1-ylsulfonyl)-3-thienyl]-1,2,4-oxadiazol-5-yl}carbonyl)morpholine](/img/structure/B2885408.png)


![1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4,4-dimethylpiperidine-2-carboxylic acid](/img/structure/B2885414.png)

![1-[4-(Trifluoromethoxy)phenyl]ethane-1-thiol](/img/structure/B2885417.png)

![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)thiophene-2-sulfonamide](/img/structure/B2885421.png)
![Methyl 5-cyano-4-(2-ethoxyphenyl)-6-({[(3-methoxyphenyl)carbamoyl]methyl}sulfanyl)-2-methyl-1,4-dihydropyridine-3-carboxylate](/img/structure/B2885424.png)


